![molecular formula C21H15ClN2OS2 B2846438 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 478033-57-7](/img/structure/B2846438.png)
4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide is a useful research compound. Its molecular formula is C21H15ClN2OS2 and its molecular weight is 410.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 1,3,4-oxadiazole has shown significant antimicrobial properties. Naganagowda and Petsom (2011) synthesized derivatives that exhibited antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents Naganagowda & Petsom, 2011. Additionally, Avagyan et al. (2020) explored the antibacterial activity of oxadiazolylbenzodioxane derivatives, further emphasizing the antimicrobial potential of oxadiazole-based compounds Avagyan et al., 2020.
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties. Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, indicating that these compounds could protect metals from corrosion, which is crucial in industrial applications Ammal, Prajila, & Joseph, 2018.
Anticancer Evaluation
The anticancer potential of 1,3,4-oxadiazole derivatives has been a significant focus of research. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against several human cancer cell lines. These compounds showed remarkable cytotoxic activity, indicating their potential as anticancer agents Ravichandiran et al., 2019.
Material Science
In material science, the synthesis and properties of oxadiazole derivatives have been explored for various applications. Han et al. (2010) investigated the mesomorphic behavior and photo-luminescent property of new mesogens containing 1,3,4-oxadiazole fluorophore, demonstrating their potential in creating advanced materials with specific optical properties Han, Wang, Zhang, & Zhu, 2010.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMZJWIQVWMQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
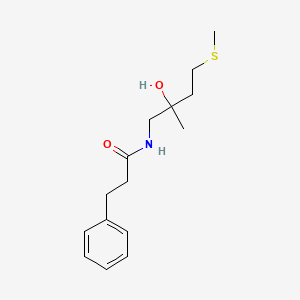
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2846359.png)
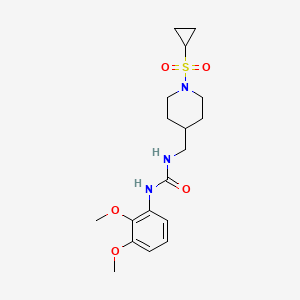
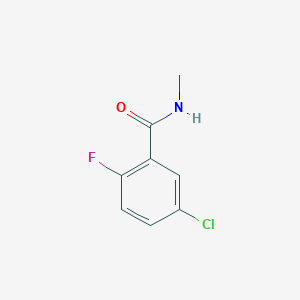
![1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2846363.png)
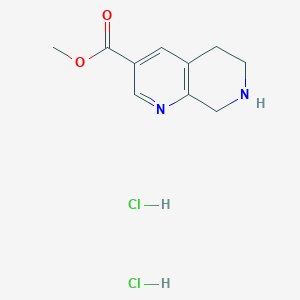
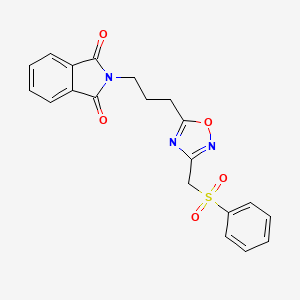
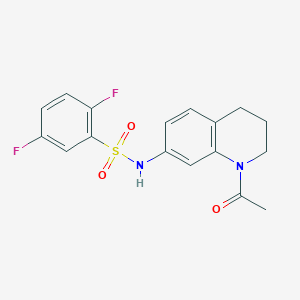
![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
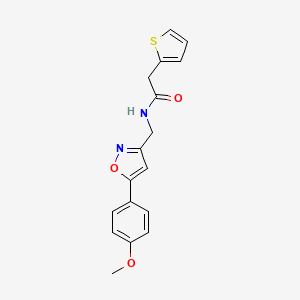
![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)
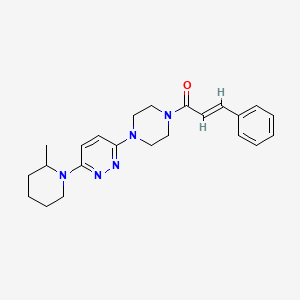
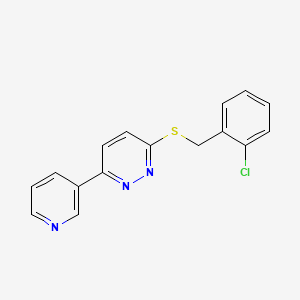
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)
